2-Ethylcyclohexane-1-carbonitrile
Description
2-Ethylcyclohexane-1-carbonitrile (CAS: 1342882-18-1) is a nitrile-substituted cyclohexane derivative with the molecular formula C₉H₁₃N and a calculated molecular weight of 135.21 g/mol. Its structure consists of a cyclohexane ring with an ethyl substituent at the 2-position and a carbonitrile group at the 1-position. The SMILES notation for this compound is C1CCC(CC1)(CC)C#N, and its InChIKey is ZXKYYQPKEBFPCU-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-ethylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-5-3-4-6-9(8)7-10/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKYFRQSGQYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclohexane-1-carbonitrile typically involves the reaction of 2-ethylcyclohexanone with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired nitrile compound .
Industrial Production Methods
Industrial production methods for 2-Ethylcyclohexane-1-carbonitrile often involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: 2-Ethylcyclohexane-1-carboxylic acid.
Reduction: 2-Ethylcyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylcyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects. These interactions can modulate cellular processes and pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Halogenated Derivative: 1-(2-Chloroethyl)cyclohexane-1-carbonitrile
The chloroethyl substituent in this compound introduces significant polarity and reactivity. The presence of chlorine (Cl) increases molecular weight (171.67 g/mol) compared to the ethyl analog (135.21 g/mol) and elevates toxicity risks, as indicated by hazard statement H302 ("harmful if swallowed") . Such halogenated nitriles are often used in cross-coupling reactions or as alkylating agents but require stringent safety protocols.
Unsaturated and Functionalized Derivatives
- Ethyl 2-amino-1-cyclohexene-1-carboxylate: The cyclohexene ring and ester group enhance electrophilicity, making this compound a candidate for Michael additions or peptide mimetics. Its amino group further enables participation in Schiff base formation .
- 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile : The ethoxy and thienyl groups contribute to electron-rich aromatic systems, while the oxo group adds hydrogen-bonding capacity. These features are advantageous in drug discovery, particularly for targeting enzymes or receptors with heterocyclic binding pockets .
Hydrophilic Modifications: 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile
The hydroxyethylamino group improves water solubility compared to purely alkyl-substituted nitriles. However, the compound’s instability at room temperature necessitates refrigeration (4°C), limiting its utility in large-scale industrial processes .
Molecular Weight and Structural Complexity
Increasing substituent complexity correlates with higher molecular weights (e.g., 292.36 g/mol for the ethoxy-thienyl derivative vs. 135.21 g/mol for the ethyl analog). Bulkier groups also influence steric hindrance, which can reduce reaction rates in nucleophilic substitutions but improve selectivity in catalytic processes.
Biological Activity
2-Ethylcyclohexane-1-carbonitrile (CAS Number: 1342882-18-1) is a nitrile compound notable for its structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of 2-Ethylcyclohexane-1-carbonitrile features a cyclohexane ring substituted with an ethyl group and a carbonitrile functional group. The presence of the ethyl group is significant as it influences the compound's chemical reactivity and biological properties.
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Structural Formula :
The biological activity of 2-Ethylcyclohexane-1-carbonitrile is primarily attributed to its nitrile group, which can undergo various chemical transformations. These transformations can lead to the formation of active metabolites that interact with biological macromolecules, thereby influencing cellular processes.
- Oxidation : The nitrile group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to yield primary amines.
- Substitution Reactions : The nitrile can participate in nucleophilic substitution reactions, leading to diverse derivatives.
These reactions suggest that 2-Ethylcyclohexane-1-carbonitrile may interact with enzymes or receptors in biological systems, potentially modulating their activity.
Cytotoxicity Studies
In vitro studies on structurally similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar substituents have shown IC50 values in the low micromolar range, indicating potential as anticancer agents . Further investigation into the cytotoxicity of 2-Ethylcyclohexane-1-carbonitrile could reveal its efficacy against specific cancer types.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Ethylcyclohexane-1-carbonitrile, it is useful to compare it with similar compounds such as cyclohexanecarbonitrile and 2-methylcyclohexane-1-carbonitrile.
| Compound | Structure | Notable Biological Activity |
|---|---|---|
| 2-Ethylcyclohexane-1-carbonitrile | Structure | Potential antimicrobial and cytotoxic properties |
| Cyclohexanecarbonitrile | Structure | Limited studies; less steric hindrance |
| 2-Methylcyclohexane-1-carbonitrile | Structure | Similar reactivity but different biological interactions |
The ethyl substituent in 2-Ethylcyclohexane-1-carbonitrile may enhance its lipophilicity compared to its analogs, potentially improving membrane permeability and biological activity .
Case Studies and Research Findings
Several studies have explored the biological implications of similar nitriles:
- A study on alkyl-substituted nitriles indicated that increasing alkyl chain length enhances antimicrobial activity due to improved membrane interaction .
- Research examining structural analogs revealed that modifications to the carbon chain significantly affect cytotoxicity profiles in various cancer cell lines .
These findings suggest that further exploration of 2-Ethylcyclohexane-1-carbonitrile could yield valuable insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Ethylcyclohexane-1-carbonitrile, and how can purity be verified post-synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, reacting cyclohexanecarbonitrile derivatives with ethylating agents (e.g., ethyl chloroacetate) under controlled conditions . Post-synthesis, purity should be confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure baseline separation in chromatograms and compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .
Q. How should researchers handle safety protocols for 2-Ethylcyclohexane-1-carbonitrile given its toxicity profile?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard codes (e.g., R24/25 for toxicity). Use fume hoods, chemical-resistant gloves (nitrile or neoprene), and eye protection. In case of exposure, follow first-aid measures such as rinsing eyes with water for 15 minutes and seeking medical attention . Store in airtight containers away from oxidizers, and label waste for proper disposal under hazardous waste guidelines .
Q. What spectroscopic techniques are critical for characterizing 2-Ethylcyclohexane-1-carbonitrile’s structure?
- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm the cyclohexane ring substitution pattern and ethyl group integration. Infrared (IR) spectroscopy can validate the nitrile group (C≡N stretch ~2240 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with databases like PubChem or ECHA to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Ethylcyclohexane-1-carbonitrile in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Compare calculated vibrational frequencies with experimental IR data to validate models. Molecular docking simulations may further explore interactions with biological targets .
Q. What strategies resolve contradictions in kinetic data for 2-Ethylcyclohexane-1-carbonitrile’s hydrolysis under varying pH conditions?
- Methodological Answer : Use Arrhenius plots to analyze temperature-dependent rate constants. Statistically assess outliers via Grubbs’ test and replicate experiments under controlled buffered systems (e.g., phosphate buffers at pH 2–12). Apply multivariate analysis to decouple solvent effects from intrinsic reactivity .
Q. How can researchers design experiments to study the compound’s stability in long-term storage?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Compare results with control samples stored in inert atmospheres (argon) to isolate oxidative pathways .
Data Analysis & Reproducibility
Q. What statistical tools are recommended for analyzing discrepancies in synthetic yields across laboratories?
- Methodological Answer : Apply ANOVA to compare inter-lab yield variability. Use principal component analysis (PCA) to identify critical variables (e.g., reaction temperature, catalyst purity). Report confidence intervals (95% CI) and standard deviations in supplementary materials for transparency .
Q. How should researchers document experimental procedures to ensure reproducibility?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
